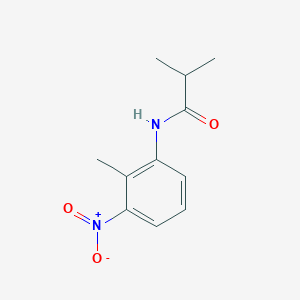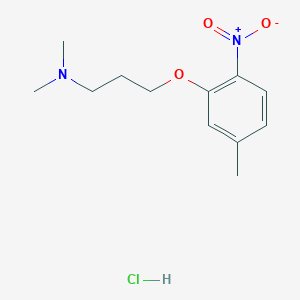
2-methyl-N-(2-methyl-3-nitrophenyl)propanamide
Übersicht
Beschreibung
2-methyl-N-(2-methyl-3-nitrophenyl)propanamide is a chemical compound that belongs to the family of amides. It is commonly referred to as N-(2-methyl-3-nitrophenyl)-2-methylpropanamide or MNPA. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of MNPA is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the growth and proliferation of bacterial cells. MNPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity.
Biochemical and Physiological Effects:
MNPA has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MNPA can inhibit the growth of various bacterial strains by disrupting their cell membranes and inhibiting protein synthesis. MNPA has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and purify, and its potency against bacterial strains makes it a useful tool for studying antimicrobial activity. However, MNPA has some limitations as well. Its solubility in water is limited, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and side effects must be carefully considered when working with this compound.
Zukünftige Richtungen
There are several future directions for research on MNPA. One potential area of investigation is its potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections. Additionally, MNPA could be further studied for its potential applications in material science and organic synthesis. Further research is needed to fully understand the mechanism of action of MNPA and to identify any potential side effects or safety concerns associated with its use.
Wissenschaftliche Forschungsanwendungen
MNPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MNPA has been found to exhibit potent antimicrobial activity against various bacterial strains. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-methyl-3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)11(14)12-9-5-4-6-10(8(9)3)13(15)16/h4-7H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBLGXGUOPGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4407797.png)
![4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4407798.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4407808.png)
![2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4407815.png)
![3-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4407823.png)
![2-[(isopropyl{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B4407828.png)

![4-chloro-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4407845.png)
![1-[4-methoxy-3-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]ethanone](/img/structure/B4407859.png)
![1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4407870.png)
![2-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4407878.png)
